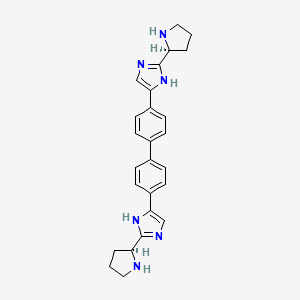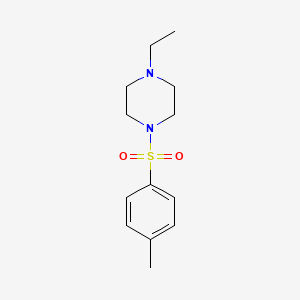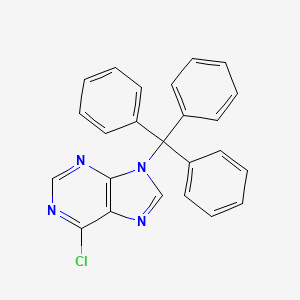
N-(1,3-thiazol-2-yl)-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide
Overview
Description
N-(1,3-thiazol-2-yl)-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide, also known as TTP488, is a novel small molecule drug that has recently gained attention in the field of neurodegenerative diseases. TTP488 is a potent antagonist of the receptor for advanced glycation end products (RAGE), which has been implicated in the pathogenesis of several neurodegenerative diseases, including Alzheimer's disease (AD).
Mechanism of Action
N-(1,3-thiazol-2-yl)-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide exerts its therapeutic effects by blocking the binding of RAGE to its ligands, such as Aβ and S100B. RAGE is a transmembrane receptor that is expressed on various cell types, including neurons, microglia, and astrocytes. Activation of RAGE by its ligands triggers a cascade of intracellular signaling pathways that lead to neuroinflammation, oxidative stress, and neuronal damage. By inhibiting RAGE activation, this compound can reduce the harmful effects of RAGE signaling and promote neuroprotection.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects in preclinical studies. It can reduce Aβ deposition and tau phosphorylation, which are hallmark features of AD pathology. This compound can also attenuate neuroinflammation by reducing the expression of pro-inflammatory cytokines and chemokines. In addition, this compound has been shown to improve synaptic plasticity and cognitive function in animal models of AD.
Advantages and Limitations for Lab Experiments
N-(1,3-thiazol-2-yl)-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide has several advantages for lab experiments. It is a small molecule drug that can easily cross the blood-brain barrier and reach the brain. It has a well-defined mechanism of action and can be easily synthesized in large quantities. However, this compound also has some limitations for lab experiments. It has a short half-life and requires frequent dosing to maintain therapeutic levels. In addition, this compound can have off-target effects on other receptors, which may complicate the interpretation of experimental results.
Future Directions
Several future directions for N-(1,3-thiazol-2-yl)-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide research are currently being explored. One potential application is the use of this compound as a diagnostic tool for AD. RAGE expression is increased in the brains of AD patients, and this compound could be used as a positron emission tomography (PET) imaging agent to detect RAGE expression in vivo. Another future direction is the development of this compound analogs with improved pharmacokinetic properties and reduced off-target effects. Finally, this compound could be combined with other drugs that target different aspects of AD pathology to achieve synergistic effects.
Scientific Research Applications
N-(1,3-thiazol-2-yl)-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide has been extensively studied for its potential therapeutic use in neurodegenerative diseases, particularly AD. Several preclinical studies have demonstrated that this compound can reduce amyloid-beta (Aβ) deposition, neuroinflammation, and cognitive impairment in animal models of AD. In addition, this compound has been shown to have neuroprotective effects in other neurodegenerative diseases, such as Parkinson's disease and multiple sclerosis.
properties
IUPAC Name |
N-(1,3-thiazol-2-yl)-1-thiophen-2-ylsulfonylpyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3S3/c16-11(14-12-13-5-8-20-12)9-3-1-6-15(9)21(17,18)10-4-2-7-19-10/h2,4-5,7-9H,1,3,6H2,(H,13,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTAHEKPYCKZVRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=CS2)C(=O)NC3=NC=CS3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



amine](/img/structure/B3197957.png)

![2-(2,5-dimethylphenoxy)-N-(4-(2-methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)thiazol-2-yl)acetamide](/img/structure/B3197972.png)
![N-[(pyridin-2-yl)methyl]-1,3-benzoxazol-2-amine](/img/structure/B3197990.png)



![N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B3198010.png)


![5-[4-(Propan-2-yl)phenyl]imidazolidine-2,4-dione](/img/structure/B3198031.png)


